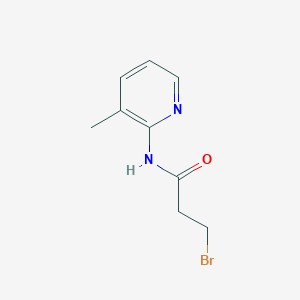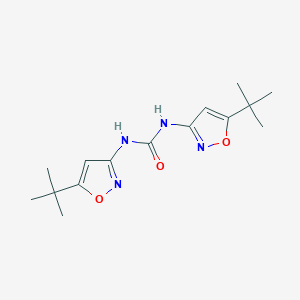
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea typically involves the cyclization of nitrile oxides with unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction conditions often include mild temperatures and the use of catalysts such as gold or copper . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea can be compared with other isoxazole derivatives, such as:
5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have been studied for their anticonvulsant activities.
Fluoroisoxazoles: These compounds have been synthesized using one-pot gold-catalyzed tandem cyclization-fluorination reactions and have shown potential biological activities.
Iodoisoxazoles: These compounds have been synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes and have shown potential biological activities.
This compound is unique due to its specific structure and the presence of tert-butyl groups, which may impart different biological activities compared to other isoxazole derivatives.
Properties
CAS No. |
89078-38-6 |
|---|---|
Molecular Formula |
C15H22N4O3 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1,3-bis(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H22N4O3/c1-14(2,3)9-7-11(18-21-9)16-13(20)17-12-8-10(22-19-12)15(4,5)6/h7-8H,1-6H3,(H2,16,17,18,19,20) |
InChI Key |
UMDOQTDANJTGJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


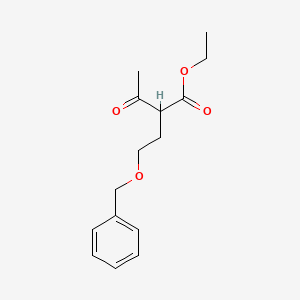

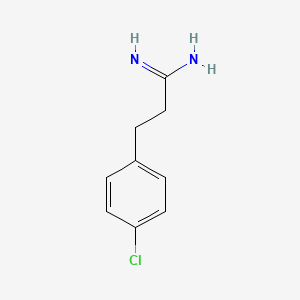

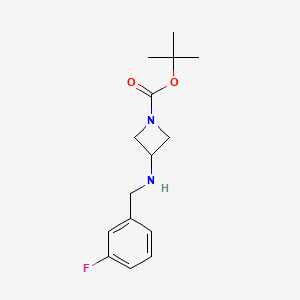

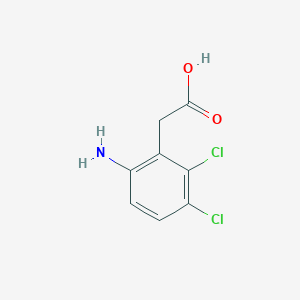
![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)
